molecular formula C11H12N2O2S B3847460 N-(3-ethyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide

N-(3-ethyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide

Cat. No. B3847460
M. Wt: 236.29 g/mol
InChI Key: SYGIQGKBWBGHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzothiazole family, which is known for its diverse biological activities. In

Scientific Research Applications

N-(3-ethyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, this compound has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In the field of materials science, N-(3-ethyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide has been used as a precursor for the synthesis of novel polymers and materials.

Mechanism of Action

The exact mechanism of action of N-(3-ethyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide is not fully understood. However, studies have suggested that this compound may exert its biological activity through the inhibition of specific enzymes or proteins involved in cell growth and proliferation.
Biochemical and physiological effects:
Studies have shown that N-(3-ethyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-ethyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has shown promising results in various biological assays, making it a potential candidate for further study. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for the study of N-(3-ethyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide. One direction is the further exploration of its antitumor properties, with a focus on identifying the specific enzymes or proteins targeted by this compound. Another direction is the development of novel materials and polymers using this compound as a precursor. Additionally, further studies are needed to evaluate the potential toxic effects of this compound and to identify any potential side effects.

properties

IUPAC Name

N-(3-ethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-3-13-9-5-4-8(12-7(2)14)6-10(9)16-11(13)15/h4-6H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGIQGKBWBGHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-ethyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide

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